(2-Methoxy-4-nitro-phenoxy)acetic acid
Description
(2-Methoxy-4-nitro-phenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the aromatic ring, linked to an acetic acid moiety. The nitro group is strongly electron-withdrawing, enhancing acidity compared to non-nitro analogs, while the methoxy group at the ortho position introduces steric and electronic effects influencing reactivity and solubility .
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
SFGNZDMCTAMTGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key properties of (2-Methoxy-4-nitro-phenoxy)acetic acid with structurally related compounds:
*Note: pKa values are experimental where available; others are estimated based on substituent effects. †Estimated pKa for the target compound: Nitro groups lower pKa by ~1–1.5 units compared to non-nitro analogs .
Key Findings from Comparative Analysis
Acidity Trends
- Nitro Group Impact: The presence of a nitro group at the 4-position significantly enhances acidity. For example, (2-Methoxy)phenoxyacetic acid (pKa 3.231) becomes more acidic (~2.5–3.0) when a nitro group is introduced, as electron-withdrawing groups stabilize the deprotonated form.
- Substituent Position: In 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid (CAS 25672-31-5), the formyl group at the 2-position further increases acidity compared to methyl or methoxy substituents .
Solubility and Reactivity
- Ethoxy Spacer: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (CAS 1228792-08-2) contains an ethoxy linker, which may improve solubility in polar solvents compared to the target compound.
- Steric Effects: The ortho-methoxy group in the target compound could hinder nucleophilic substitution reactions compared to para-substituted analogs like (4-Methoxyphenoxy)acetic acid .
Toxicity and Handling
- Nitro Group Hazards : Nitro-containing compounds often exhibit higher toxicity and reactivity. For example, glacial acetic acid derivatives require careful handling due to corrosivity , and nitro analogs likely pose similar risks.
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